2-Isobutoxy-5-methylbenzoic acid
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Overview
Description
2-Isobutoxy-5-methylbenzoic acid: (CAS No. 105475-93-2) is a chemical compound with the molecular formula C₁₂H₁₆O₃. It belongs to the class of carboxylic acids and features an isobutoxy group attached to the benzene ring. The compound’s linear structure formula is as follows:
C₁₂H₁₆O₃
Preparation Methods
Synthetic Routes:
The synthetic preparation of 2-Isobutoxy-5-methylbenzoic acid involves several steps. One common approach is the esterification of 2-methylbenzoic acid with isobutanol, followed by hydrolysis of the resulting ester. The reaction sequence can be summarized as follows:
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Esterification:
- React 2-methylbenzoic acid with isobutanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
- This forms the ester, 2-isobutoxy-5-methylbenzoate.
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Hydrolysis:
- Treat the ester with aqueous acid or base to hydrolyze it.
- The product of hydrolysis is this compound.
Industrial Production:
Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
2-Isobutoxy-5-methylbenzoic acid can participate in various chemical reactions:
Ester Hydrolysis: The compound can undergo hydrolysis to regenerate 2-methylbenzoic acid and isobutanol.
Substitution Reactions: It can react with nucleophiles (e.g., amines) to form amides or other substitution products.
Oxidation and Reduction: While not commonly studied, it may undergo oxidation or reduction reactions.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
2-Isobutoxy-5-methylbenzoic acid finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Polymer Chemistry: For functionalizing polymers.
Mechanism of Action
The compound’s mechanism of action depends on its specific applications. It could act as a ligand, enzyme inhibitor, or participate in metabolic pathways.
Comparison with Similar Compounds
While 2-Isobutoxy-5-methylbenzoic acid is relatively unique due to its isobutoxy substituent, similar compounds include 2-methylbenzoic acid and other benzoic acid derivatives.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
IUPAC Name |
5-methyl-2-(2-methylpropoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-15-11-5-4-9(3)6-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZWXIPCOTWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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